molecular formula C10H10N2O2 B13892231 4-(2-Cyanopropan-2-yl)picolinic acid CAS No. 1800399-12-5

4-(2-Cyanopropan-2-yl)picolinic acid

Cat. No.: B13892231
CAS No.: 1800399-12-5
M. Wt: 190.20 g/mol
InChI Key: BIWIGCXIJOHGAW-UHFFFAOYSA-N
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Description

4-(2-Cyanopropan-2-yl)picolinic acid is an organic compound with the molecular formula C10H10N2O2 It is a derivative of picolinic acid, which is a pyridine carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyanopropan-2-yl)picolinic acid typically involves the reaction of picolinic acid with 2-cyanopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined and the reaction is monitored continuously. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyanopropan-2-yl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(2-Cyanopropan-2-yl)picolinic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Cyanopropan-2-yl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic acid: An isomer of picolinic acid with the carboxylic acid group at the 3-position.

    Isonicotinic acid: Another isomer with the carboxylic acid group at the 4-position.

Uniqueness

4-(2-Cyanopropan-2-yl)picolinic acid is unique due to the presence of the cyanopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1800399-12-5

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-(2-cyanopropan-2-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-10(2,6-11)7-3-4-12-8(5-7)9(13)14/h3-5H,1-2H3,(H,13,14)

InChI Key

BIWIGCXIJOHGAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC(=NC=C1)C(=O)O

Origin of Product

United States

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